molecular formula C13H18O3 B176278 Ethyl 5-tert-butyl-2-hydroxybenzoate CAS No. 187273-01-4

Ethyl 5-tert-butyl-2-hydroxybenzoate

Cat. No.: B176278
CAS No.: 187273-01-4
M. Wt: 222.28 g/mol
InChI Key: FVGAOMHYLATWER-UHFFFAOYSA-N
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Description

Ethyl 5-tert-butyl-2-hydroxybenzoate is an aromatic ester derivative characterized by a hydroxyl group at the 2-position, a tert-butyl substituent at the 5-position of the benzene ring, and an ethyl ester moiety. This structure imparts unique physicochemical properties, including enhanced steric hindrance from the bulky tert-butyl group and moderate polarity due to the ethyl ester.

Properties

IUPAC Name

ethyl 5-tert-butyl-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-5-16-12(15)10-8-9(13(2,3)4)6-7-11(10)14/h6-8,14H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGAOMHYLATWER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-tert-butyl-2-hydroxybenzoate typically involves the esterification of 5-tert-butyl-2-hydroxybenzoic acid. One common method is the Fischer esterification, which involves reacting the acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction, allowing for easier separation and purification of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-tert-butyl-2-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used for the reduction of the ester group.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 5-tert-butyl-2-hydroxybenzaldehyde or 5-tert-butyl-2-hydroxybenzoic acid.

    Reduction: Formation of 5-tert-butyl-2-hydroxybenzyl alcohol.

    Substitution: Formation of halogenated derivatives such as 5-tert-butyl-2-hydroxy-4-bromobenzoic acid ethyl ester.

Scientific Research Applications

Ethyl 5-tert-butyl-2-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-tert-butyl-2-hydroxybenzoate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can affect enzyme activity and cellular processes, making the compound of interest in pharmacological studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and derivatives are compared below, focusing on substituent effects, molecular properties, and applications.

Structural Analogs with Varying Ester Groups

Compound Substituents Molecular Weight (g/mol) CAS Number Key Differences/Applications
Methyl 5-tert-butyl-2-hydroxybenzoate Methyl ester 194.2 (calculated) JRD1136 Smaller ester group reduces lipophilicity; used in specialty chemicals (AldrichCPR listing) .
Ethyl 2-hydroxy-5-methylbenzoate 5-methyl, ethyl ester 180.2 34265-58-2 Lacks tert-butyl group, leading to lower steric hindrance; employed in aromatic ester synthesis .

Key Insight : The ethyl ester in this compound enhances solubility in organic solvents compared to methyl esters, while the tert-butyl group improves UV stability by sterically protecting the hydroxyl group .

Analogs with Different Substituents on the Benzene Ring

Compound Substituents Molecular Weight (g/mol) CAS Number Key Differences/Applications
Tert-butyl 2-hydroxy-5-nitrobenzoate 5-nitro, tert-butyl ester 253.2 (calculated) 155388-63-9 Nitro group introduces strong electron-withdrawing effects, increasing reactivity; potential use in nitroaromatic synthesis .
Ethyl 5-bromo-2-hydroxybenzoate 5-bromo, ethyl ester 245.1 Not provided Bromine enhances electrophilic substitution potential; used in halogenated intermediate synthesis .

Key Insight : Electron-withdrawing groups (e.g., nitro) increase acidity of the hydroxyl group, while bulky tert-butyl groups prioritize steric stabilization over electronic effects .

Functional Group Variations

Compound (Evidence Source) Functional Group Key Property/Application
2-(3',5'-di-tert-butyl-2'-hydroxyphenyl)benzotriazole () Benzotriazole core Superior UV absorption due to extended conjugation; widely used in polymer stabilization .
This compound Benzoate ester Moderate UV stability; potential as a light stabilizer or pharmaceutical precursor .

Key Insight : Benzotriazole derivatives exhibit stronger UV absorption than benzoate esters due to their extended π-conjugation, making them preferable in high-performance UV stabilizers .

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